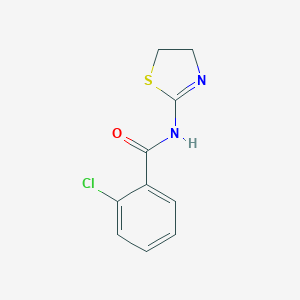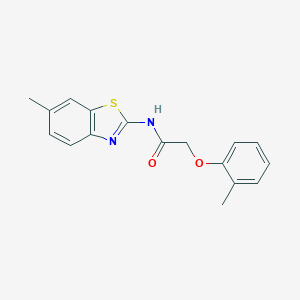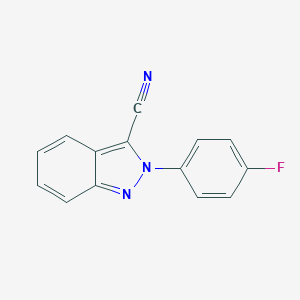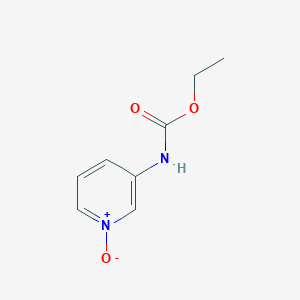![molecular formula C15H12ClNO2 B239854 2-(3-Chloropropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B239854.png)
2-(3-Chloropropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloropropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound belonging to the isoindoline family. Isoindolines are important heterocyclic rings present in many synthetic compounds, natural products, and bioactive small molecules. These compounds display a wide array of biological activities and have proven to be important intermediates for the synthesis of new drugs with various applications .
Vorbereitungsmethoden
The synthesis of 2-(3-Chloropropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropylamine with phthalic anhydride under specific conditions to form the desired product. The reaction typically requires heating and the use of a solvent such as toluene or xylene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(3-Chloropropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloropropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Chloropropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. Additionally, the compound may inhibit the aggregation of β-amyloid protein, indicating its potential use in the treatment of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
2-(3-Chloropropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be compared with other similar compounds, such as:
Isoindoline-1,3-dione: This compound shares a similar core structure but lacks the 3-chloropropyl substituent.
N-[(4-heteroaryl-1-piperidinyl)alkyl]-1H-benz[de]isoquinoline-1,3(2H)-diones: These compounds have different substituents on the isoindoline ring and exhibit different biological activities.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H12ClNO2 |
|---|---|
Molekulargewicht |
273.71 g/mol |
IUPAC-Name |
2-(3-chloropropyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H12ClNO2/c16-8-3-9-17-14(18)11-6-1-4-10-5-2-7-12(13(10)11)15(17)19/h1-2,4-7H,3,8-9H2 |
InChI-Schlüssel |
CPRJKZMNQLSRAI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCl |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B239779.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B239781.png)
![Methyl 4-cyano-5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B239782.png)
![2-(4-methylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B239785.png)
![1-(4-Chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239786.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B239791.png)
![N-[4-(propanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B239796.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B239798.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide](/img/structure/B239800.png)


